molecular formula C14H14O B1329670 2-(1-Phenylethyl)phenol CAS No. 4237-44-9

2-(1-Phenylethyl)phenol

Cat. No.: B1329670
CAS No.: 4237-44-9
M. Wt: 198.26 g/mol
InChI Key: WYZIVNCBUWDCOZ-UHFFFAOYSA-N
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Description

2-(1-Phenylethyl)phenol: is an organic compound with the molecular formula C14H14O and a molecular weight of 198.2604 g/mol . It is also known by other names such as o-(α-Methylbenzyl)phenol and 1-(2-Hydroxyphenyl)-1-phenylethane . This compound is characterized by a phenol group substituted with a 1-phenylethyl group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Phenylethyl)phenol can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves the use of high-purity reactants and controlled reaction conditions, including temperature and pressure, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-Phenylethyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in redox reactions, contributing to its antioxidant properties . Additionally, its ability to undergo electrophilic aromatic substitution reactions enables it to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

2-(1-Phenylethyl)phenol can be compared with other similar compounds, such as:

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    2-Phenylethanol: A compound with a hydroxyl group attached to a phenylethyl group.

    2-(1-Phenylethyl)aniline: A compound with an amino group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(1-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZIVNCBUWDCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863348
Record name Phenol, 2-(1-phenylethyl)-
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4237-44-9, 26857-99-8
Record name 2-(α-Methylbenzyl)phenol
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Record name 2-(1-Phenylethyl)phenol
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Record name (1-Phenylethyl)phenol (mixed isomers)
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Record name 2-(1-Phenylethyl)phenol
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Record name Phenol, 2-(1-phenylethyl)-
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Record name Phenol, 2-(1-phenylethyl)-
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Record name o-(1-phenylethyl)phenol
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Record name (1-phenylethyl)phenol
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Record name 2-(1-PHENYLETHYL)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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